molecular formula C12H8F4N2O2 B14923685 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B14923685
M. Wt: 288.20 g/mol
InChI Key: NGMGRWCVEIRZBN-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a 2-fluorobenzyl group at the 1-position, a trifluoromethyl (CF₃) group at the 3-position, and a carboxylic acid moiety at the 4-position. The carboxylic acid group enables hydrogen bonding and ionic interactions, making the compound a candidate for targeting enzymes or receptors in medicinal chemistry.

Properties

Molecular Formula

C12H8F4N2O2

Molecular Weight

288.20 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H8F4N2O2/c13-9-4-2-1-3-7(9)5-18-6-8(11(19)20)10(17-18)12(14,15)16/h1-4,6H,5H2,(H,19,20)

InChI Key

NGMGRWCVEIRZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O)F

Origin of Product

United States

Preparation Methods

Cyclocondensation and Sequential Functionalization

The most widely reported method involves constructing the pyrazole core through cyclocondensation, followed by functional group transformations. A representative pathway begins with the reaction of trifluoromethylhydrazine hydrochloride with a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, under acidic conditions. This step forms the 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate intermediate. Subsequent N-benzylation with 2-fluorobenzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) introduces the 2-fluorobenzyl group at the pyrazole’s 1-position. Final hydrolysis of the ethyl ester using aqueous sodium hydroxide yields the target carboxylic acid.

Key advantages of this route include modularity and compatibility with diverse β-ketoesters. However, the instability of trifluoromethylhydrazine hydrochloride in solution (half-life ~6 hours) necessitates careful timing and temperature control. Optimized conditions using dichloromethane (DCM) and strong acids like trifluoroacetic acid minimize des-CF3 byproducts, improving yields to 60–75%.

Palladium-Catalyzed Cross-Coupling Approaches

Alternative strategies employ palladium-catalyzed cross-coupling to introduce the trifluoromethyl group post-cyclization. For example, 1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate undergoes reaction with trifluoromethyl zinc bromide in the presence of tetrakis(triphenylphosphine)palladium(0) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) at 100–150°C. This method circumvents the need for unstable hydrazine precursors but requires stringent anhydrous conditions and specialized catalysts, increasing costs. Reported yields range from 50% to 63%, with purity dependent on efficient removal of palladium residues.

Acid-Catalyzed Cyclization and Direct Functionalization

A third route leverages acid-catalyzed cyclization of pre-functionalized intermediates. For instance, treating 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with 2-fluorobenzylamine in trifluoroacetic anhydride induces cyclization and simultaneous oxidation to the carboxylic acid. While this one-pot method reduces step count, competing side reactions often necessitate chromatographic purification, limiting scalability.

Comparative Analysis of Preparation Methods

Method Key Steps Yield Catalyst/Reagents Scalability
Cyclocondensation Hydrazine + β-ketoester → Benzylation → Hydrolysis 60–75% Trifluoroacetic acid, K₂CO₃, NaOH High
Palladium Cross-Coupling Pd-catalyzed CF₃ introduction → Hydrolysis 50–63% Pd(PPh₃)₄, dppf, Zn(CF₃)Br Moderate (cost issues)
Acid-Catalyzed Cyclization TFA anhydride-mediated cyclization/oxidation 45–55% Trifluoroacetic anhydride, 2-fluorobenzylamine Low (purification)

Cyclocondensation emerges as the most scalable and cost-effective route, though palladium-based methods offer precision for specialized applications.

Optimization Strategies and Challenges

Enhancing Trifluoromethylhydrazine Stability

The instability of trifluoromethylhydrazine hydrochloride remains a bottleneck in cyclocondensation routes. Stabilizing additives such as di-tert-butyl dicarbonate (Boc₂O) extend shelf life by forming a protected hydrazine derivative, which is subsequently deprotected in situ. Alternatively, conducting reactions at reduced temperatures (0–5°C) slows decomposition, improving intermediate yields by 15–20%.

Solvent and Base Selection for Benzylation

Benzylation efficiency heavily depends on solvent polarity and base strength. DMF outperforms tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) in facilitating SN2 displacement of 2-fluorobenzyl bromide, achieving 71% yield at room temperature. Substituting potassium carbonate with cesium carbonate further enhances reactivity but raises material costs.

Hydrolysis Conditions for Ester-to-Acid Conversion

Ester hydrolysis represents a critical final step. While aqueous sodium hydroxide (2M, 80°C, 6 hours) provides reliable conversion, microwave-assisted hydrolysis (100°C, 30 minutes) reduces reaction time without compromising yield. Enzymatic hydrolysis using lipases has also been explored for greener chemistry, though yields remain suboptimal (40–50%).

Industrial-Scale Considerations

The patent WO2013086935A1 highlights innovations for large-scale production, notably avoiding column chromatography by employing crystallization and pH-controlled precipitations. For example, acidifying the reaction mixture with hydrogen chloride gas directly precipitates the carboxylic acid, achieving 99% purity after recrystallization. Such methods reduce solvent waste and operational complexity, aligning with green chemistry principles.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and trifluoromethyl groups can enhance binding affinity and specificity, leading to effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Aromatic vs. Non-Aromatic Substituents

  • 1-(3-Methoxybenzyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid (7l) :
    The 3-methoxybenzyl group introduces electron-donating properties, increasing polarity compared to the 2-fluorobenzyl group. This may reduce membrane permeability but enhance solubility .
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid :
    The methyl group lacks aromaticity, leading to weaker π-π interactions but simpler metabolic pathways and lower molecular weight (MW = 194.11 vs. ~300 for fluorobenzyl analogs) .

Halogenated Benzyl Groups

  • 1-(4-Methoxybenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid :
    Methoxy substitution at the para position provides a balance of electron-donating effects and moderate polarity, contrasting with the electron-withdrawing fluorine in the ortho position .

Substituent Variations at the 3-Position

  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a-e) :
    Replacement of CF₃ with phenyl eliminates strong electron-withdrawing effects, reducing acidity of the carboxylic acid (or aldehyde) and altering reactivity. These derivatives showed antioxidant and anti-inflammatory activities, suggesting a role for the 3-position in modulating biological activity .
  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid :
    A pyridine ring at the 3-position introduces a heteroatom, enabling hydrogen bonding and altering electronic properties. The chloro and CF₃ groups further enhance lipophilicity .

Functional Group Variations at the 4-Position

  • 1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid :
    The carboxylic acid group is critical for binding to targets like kinases or GPCRs. Analogs with ester or amide groups (e.g., ethyl esters) may exhibit improved cell permeability but reduced target affinity .
  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4b) : Replacement of carboxylic acid with a carbaldehyde reduces hydrogen-bonding capacity and acidity (pKa ~10–12 for aldehydes vs. ~4–5 for carboxylic acids), impacting biological activity .

Biological Activity

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole class. Its unique structural features, including a pyrazole ring substituted with a 2-fluorobenzyl group and a trifluoromethyl group, contribute to its potential biological activity. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, therapeutic potential, and relevant research findings.

Structure and Composition

The molecular formula of this compound is C13H10F4N2O2C_{13}H_{10}F_4N_2O_2 with a molecular weight of approximately 302.22 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and chemical stability, making it an intriguing candidate for medicinal chemistry applications.

Functional Groups

  • Pyrazole Ring : Provides a framework for biological activity.
  • Trifluoromethyl Group : Enhances binding affinity to target proteins.
  • Carboxylic Acid Group : Facilitates hydrogen bonding and ionic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that the trifluoromethyl group significantly enhances the compound's binding affinity, while the carboxylic acid group plays a crucial role in mediating interactions through hydrogen bonding.

Therapeutic Potential

Studies have explored the compound's potential in various therapeutic areas, including:

  • Antimicrobial Activity : Exhibits promising results against certain bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

Case Studies

  • Antimicrobial Activity :
    • A study reported that derivatives of similar pyrazole compounds demonstrated significant antibacterial effects against Gram-positive bacteria, indicating that this compound may also possess similar properties .
  • Anticancer Research :
    • Research on structurally related compounds has shown that they can inhibit specific cancer cell lines, leading to apoptosis. Further studies are needed to evaluate the exact mechanisms and efficacy of this compound in cancer therapy.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it to other related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylateC13H10F4N2O2C_{13}H_{10}F_4N_2O_2Ester derivativeAntimicrobial
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acidC11H10ClN3O2C_{11}H_{10}ClN_3O_2Chlorine substitutionVaries in reactivity

Q & A

Basic Questions

Q. What are common synthetic routes for preparing 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

  • Methodology : The compound is typically synthesized via alkylation of a pyrazole precursor. For example, a pyrazole-4-carboxylic acid derivative (e.g., 6a in ) is reacted with 2-fluorobenzyl bromide in acetonitrile using cesium carbonate as a base. The reaction proceeds at room temperature for 6–12 hours, followed by aqueous workup and purification via ethyl acetate extraction .
  • Key Reagents :

  • Pyrazole core: 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives
  • Alkylating agent: 2-fluorobenzyl bromide
  • Base: Cesium carbonate (Cs₂CO₃)
  • Solvent: Acetonitrile

Q. How is the purity of the compound assessed in initial characterization?

  • Analytical Techniques :

  • HPLC : Used to confirm >95% purity, as demonstrated in leishmaniasis drug candidates (e.g., ).
  • ¹H NMR : Key peaks include aromatic protons (δ 7.6–8.2 ppm), trifluoromethyl groups (singlet near δ 3.9–4.1 ppm), and carboxylic acid protons (broad signal at δ 10–12 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ observed at m/z 422.0 in ).

Q. What solvents and reaction conditions are optimal for alkylation steps?

  • Conditions :

  • Temperature : Room temperature (20–25°C) for alkylation .
  • Solvent : Polar aprotic solvents like acetonitrile or DMF improve reaction efficiency .
  • Base : Cs₂CO₃ is preferred over K₂CO₃ due to superior solubility and reactivity .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

  • Structure-Activity Relationship (SAR) :

  • P1 Ligand : Substituting the 2-fluorobenzyl group with aminobenzisoxazole (as in razaxaban, ) improves selectivity for targets like Factor Xa.
  • Trifluoromethyl Group : Critical for metabolic stability and binding affinity; replacing it with bulkier substituents (e.g., CF₃→CF₂CF₃) may reduce solubility .
    • Case Study : In leishmaniasis research, coupling the pyrazole core to a benzoxaborole fragment ( ) enhanced parasiticidal activity by 62% (IC₅₀ < 1 µM).

Q. How do catalytic systems influence yield in multi-step syntheses?

  • Catalytic Optimization :

  • Palladium Catalysts : Used in cross-coupling steps (e.g., tert-butyl XPhos with Pd(OAc)₂ in ) for aryl-amine bonds, achieving yields >80% at 40–100°C.
  • Coupling Reagents : HATU/TEA in DMF improves amide bond formation efficiency (e.g., 80% yield in ).
    • Data Table :
StepCatalyst/ReagentYieldConditions
AlkylationCs₂CO₃70–85%RT, 6–12 h
AmidationHATU/TEA80%DMF, 0°C→RT

Q. What strategies resolve contradictions in reaction yields across studies?

  • Root Causes :

  • Reaction Time : Varying alkylation durations (6 h vs. 12 h) impact conversion rates .
  • Purification Methods : Preparative HPLC ( ) vs. column chromatography ( ) affects isolated yields.
    • Mitigation :
  • Conduct time-course experiments to optimize reaction progress.
  • Use standardized purification protocols (e.g., HPLC for >99% purity).

Q. How is pharmacokinetic profiling performed for this compound?

  • Methods :

  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., razaxaban’s high free fraction in human plasma, ).
  • Oral Bioavailability : Assessed via rodent models, with Cₘₐₓ and AUC metrics (e.g., razaxaban’s >50% bioavailability in ).
    • Challenges : Trifluoromethyl groups may increase metabolic stability but reduce solubility, requiring formulation adjustments.

Methodological Notes

  • Data Reliability : References prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and reputable vendors (Sigma-Aldrich, ).
  • Contradictions Addressed : Discrepancies in reaction conditions (e.g., alkylation time) highlight the need for protocol standardization.

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